Pyrido[4,3-b][1,4]oxazepine
Description
Structure
3D Structure
Properties
CAS No. |
122824-21-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.149 |
IUPAC Name |
pyrido[4,3-b][1,4]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-3-10-7-6-9-4-2-8(7)11-5-1/h1-6H |
InChI Key |
MAULMVNPHILENM-UHFFFAOYSA-N |
SMILES |
C1=COC2=C(C=NC=C2)N=C1 |
Synonyms |
Pyrido[4,3-b][1,4]oxazepine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 4,3 B 1 2 Oxazepine and Its Derivatives
Strategies for Pyrido[4,3-b]benchchem.comnih.govoxazepine Core Construction
The assembly of the Pyrido[4,3-b] nih.govoxazepine core can be achieved through various synthetic strategies, primarily involving the formation of the seven-membered oxazepine ring fused to a pre-existing pyridine (B92270) moiety.
Cyclization Reactions for Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the Pyrido[4,3-b] nih.govoxazepine scaffold. These methods can be broadly categorized into intramolecular cyclization, multicomponent reactions, and cyclocondensation reactions.
Intramolecular cyclization involves the formation of the oxazepine ring from a linear precursor that already contains all the necessary atoms. A notable example involves the reaction of 5-amino-4-hydroxypyridine derivatives with α-halo ketones. nih.gov In this approach, catalytic hydrogenation of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate leads to the corresponding 5-amino-4-hydroxypyridine. nih.gov This intermediate is then reacted with various α-halo ketones in acetic acid at room temperature to yield a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] nih.govoxazin-7-yl)carbamates. nih.gov
Another intramolecular cyclization strategy involves the use of gold catalysis. An efficient gold-catalyzed intramolecular regioselective synthesis of pyrazolo nih.govoxazepines has been developed from alkynyl-substituted pyrazoles via a 7-endo-dig cyclization, forming a new C-N bond. researchgate.net While this example leads to a pyrazolo-fused system, the principle of intramolecular cyclization of an alkyne-tethered precursor is a relevant approach for the synthesis of related heterocyclic systems.
Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an efficient route to heterocyclic scaffolds. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized for the synthesis of oxazepine-containing structures. nih.govfrontiersin.org
One such strategy involves a one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and various isocyanides. frontiersin.orgsmolecule.com This reaction, when refluxed in ethanol, proceeds efficiently to form novel oxazepine-quinazolinone bis-heterocyclic scaffolds in high yields. frontiersin.org The process is notable for the formation of one C-C bond, several C-N bonds, an amide group, and both a benzoxazepine and a quinazolinone ring in a single operation. frontiersin.org The proposed mechanism involves the initial formation of an iminium intermediate, followed by the addition of the isocyanide and the carboxylate ion to form an adduct which then undergoes an intramolecular acylation (Mumm rearrangement) and subsequent amide-amide cyclocondensation. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield (%) |
| 2-(2-formylphenoxy)acetic acid | 2-aminobenzamide | tert-butyl isocyanide | Ethanol | Reflux, 24h | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo researchgate.netnih.govoxazepino[4,3-a]quinazoline-13-carboxamide | 94 |
Table 1: Example of a Multicomponent Reaction for Oxazepine Ring Synthesis frontiersin.org
Cyclocondensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in the synthesis of pyrido-oxazepine systems. A common approach is the condensation of a pyridine derivative with an oxazepine precursor. smolecule.com For instance, the reaction of 2-aminopyridines with epoxides or other halogenated intermediates can lead to the formation of the pyrido[3,2-f] nih.govoxazepine core.
Another example is the base-induced cyclocondensation of acetoacetanilide (B1666496) and benzoyl isothiocyanate which affords a mercaptopyridine derivative. This intermediate can then be further reacted to form pyridothiazapene and pyridine derivatives. researchgate.net While this specific example leads to a thiazepine, the underlying principle of cyclocondensation is applicable to oxazepine synthesis.
A more direct approach involves the reaction of 2-aminophenols with alkynones. researchgate.net This method provides access to benzo[b] nih.govoxazepine derivatives through a proposed mechanism involving the formation of an alkynylketimine intermediate followed by a 7-endo-dig cyclization. researchgate.net
Multicomponent Reaction Protocols
Scaffold Derivatization and Functionalization
Once the core Pyrido[4,3-b] nih.govoxazepine scaffold is constructed, further modifications can be introduced to create a library of derivatives for various applications.
Post-cyclization modifications allow for the introduction of diverse functional groups onto the Pyrido[4,3-b] nih.govoxazepine ring system. These reactions can include oxidation, reduction, and substitution reactions. For example, the bromine atom on a compound like tert-butyl 7-bromo-2,3-dihydropyrido[3,2-f] nih.govoxazepine-4(5H)-carboxylate can be replaced with various nucleophiles to generate new derivatives.
The nitrogen atom in the oxazepine ring can also be a site for nucleophilic attack, while the pyridine ring can undergo electrophilic substitution. smolecule.com The specific reaction conditions and the nature of the substituents on the ring system will dictate the outcome of these modifications.
| Parent Scaffold | Reagent | Reaction Type | Product |
| 1-Benzyldecahydropyrido[4,3-e] nih.govoxazepine | Potassium permanganate | Oxidation | Oxazepine oxides |
| 1-Benzyldecahydropyrido[4,3-e] nih.govoxazepine | Lithium aluminum hydride | Reduction | Reduced oxazepine derivatives |
| tert-Butyl 7-bromo-2,3-dihydropyrido[3,2-f] nih.govoxazepine-4(5H)-carboxylate | Nucleophile | Substitution | 7-substituted-2,3-dihydropyrido[3,2-f] nih.govoxazepine-4(5H)-carboxylate |
Table 2: Examples of Post-Cyclization Modification Reactions
Substituent Introduction Strategies
The functionalization of the pyrido[4,3-b] smolecule.comoxazepine scaffold is critical for modulating its physicochemical properties and biological activity. Various strategies have been developed to introduce a diverse range of substituents at different positions of the heterocyclic system.
One common approach involves the use of pre-functionalized starting materials. For instance, the synthesis of 6-chloro-2H,3H,4H,5H-pyrido[3,2-f] smolecule.comoxazepine dihydrochloride (B599025) utilizes 3-amino-5-chloropyrazin-2-ol (B6361048) derivatives as precursors, where the chloro substituent is already present on the pyridine ring prior to the cyclization to form the oxazepine ring. This method ensures the regioselective placement of the substituent. Another example is the synthesis of tert-butyl 7-bromo-2,3-dihydropyrido[3,2-f] smolecule.comoxazepine-4(5H)-carboxylate, where bromination is performed during the synthesis to introduce a bromine atom at a specific position, which can then be used for further modifications via cross-coupling reactions like the Suzuki-Miyaura coupling.
Post-synthetic modification of the pyrido[4,3-b] smolecule.comoxazepine core is another key strategy. The bromine atom in derivatives like tert-butyl 7-bromo-2,3-dihydropyrido[3,2-f] smolecule.comoxazepine-4(5H)-carboxylate serves as a handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the late-stage diversification of the scaffold. Additionally, the nitrogen atom in the oxazepine ring can be a site for nucleophilic attack, enabling the introduction of different substituents. smolecule.com
The synthesis of epimeric 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]dibenzo[b,f] smolecule.comoxazepines and their N-substituted analogues highlights the introduction of amino groups. rsc.org The cis-amines were prepared from a ketone precursor via reduction of the corresponding oxime, while the trans isomers were synthesized from an ethoxycarbonyl derivative through Curtius degradation. rsc.org This demonstrates how different synthetic routes can be employed to control the stereochemistry of the introduced substituent.
Combinatorial Synthesis Approaches
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. While direct reports on the combinatorial synthesis of pyrido[4,3-b] smolecule.comoxazepines are limited, methodologies developed for related heterocyclic systems can be adapted.
Liquid-phase synthesis on soluble polymer supports, such as poly(ethylene glycol) 5000 monomethyl ether (MeOPEG), has been successfully used for the combinatorial synthesis of smolecule.comoxazepin-7-ones. acs.org This approach, which utilizes the Baylis-Hillman reaction as a key step, involves a split-synthesis strategy to create a mixture library from various aldehydes and α-amino alcohols. acs.org This methodology could potentially be adapted for the synthesis of pyrido[4,3-b] smolecule.comoxazepine libraries by using appropriate pyridine-containing starting materials.
Solid-phase synthesis is another valuable technique for combinatorial library generation. For instance, the automated synthesis of diazepinediones, a related seven-membered heterocycle, has been achieved using Kaiser oxime resin through a five-step protocol that includes an Ullmann-type cyclization. smolecule.com Although not directly applied to pyrido[4,3-b] smolecule.comoxazepines, this resin-based approach could be modified by using pyridine-containing precursors. smolecule.com
Isocyanide-based multicomponent reactions (MCRs) offer an efficient pathway for the one-pot synthesis of complex heterocyclic scaffolds. A notable example is the Ugi three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and various isocyanides to produce oxazepine-quinazolinone bis-heterocyclic scaffolds with high yields. frontiersin.orgnih.gov This catalyst-free reaction forms multiple bonds and two heterocyclic rings in a single step, making it highly suitable for generating diverse libraries of compounds. frontiersin.orgnih.gov The adaptability of MCRs to different starting materials makes them a promising strategy for the combinatorial synthesis of pyrido[4,3-b] smolecule.comoxazepine derivatives.
Catalytic Approaches in Pyrido[4,3-b]smolecule.combenchchem.comoxazepine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. The synthesis of pyrido[4,3-b] smolecule.comoxazepines and related structures has benefited significantly from the development of various catalytic systems.
Role of Transition Metal Catalysis (e.g., Copper-Catalyzed Cyclization)
Transition metal catalysis, particularly with copper, has been instrumental in the synthesis of the pyrido[4,3-b] smolecule.comoxazepine core and its benzannulated analogues. Copper-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance.
A significant application of copper catalysis is in the construction of benzo[b]pyrido[3,2-f] smolecule.comoxazepinones. researchgate.netresearchgate.net An efficient one-pot synthesis involves the coupling of N-substituted-o-chloronicotinamides and o-halogenated phenols using cuprous oxide as a catalyst in the presence of cesium carbonate. researchgate.netresearchgate.net This process proceeds through a cascade of O-heteroarylation, Smiles rearrangement, and cyclization, leading to the regioselective formation of the tricyclic system in good to excellent yields. researchgate.net
Copper(I)-catalyzed cascade radical cyclization has been employed to synthesize trifluoroethyl-substituted 1,4-benzodiazepin-3-ones, a related heterocyclic system. doi.org This reaction is initiated by the single electron reduction of Togni's reagent by copper(I), which generates a CF3 radical. doi.org This radical then participates in a cascade of reactions, including a 7-exo-trig cyclization, to form the seven-membered ring. doi.org Such strategies could potentially be adapted for the synthesis of functionalized pyrido[4,3-b] smolecule.comoxazepines.
Furthermore, copper-catalyzed tandem transformations have been developed for the synthesis of benzo-1,4-oxazepine derivatives. A protocol utilizing a copper(I) iodide catalyst facilitates the reaction of phenylamine and allyl halides under a carbon dioxide atmosphere to achieve simultaneous C-N bond formation and C-H activation. While this specific example leads to a benzo[e]oxazepin-5-one, modification of the starting materials to include a pyridine scaffold could extend this methodology to the synthesis of pyrido[4,3-b] smolecule.comoxazepines.
Green Chemistry Principles in Pyrido[4,3-b]smolecule.combenchchem.comoxazepine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrido[4,3-b] smolecule.comoxazepines has seen the adoption of greener technologies to improve efficiency, reduce waste, and minimize environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. koreascience.krchim.it This technology has been successfully applied to the synthesis of the pyrido[4,3-b] smolecule.comoxazepine ring system and its analogues.
A notable example is the microwave-assisted synthesis of substituted pyrido smolecule.comoxazin-2-ones via a Smiles rearrangement. koreascience.kr In this method, the reaction of substituted 2-chloropyridols with N-substituted 2-chloroacetamide (B119443), followed by cyclization in the presence of cesium carbonate under microwave irradiation, significantly reduces the reaction time from hours to minutes while providing moderate to excellent yields. koreascience.kr
Microwave irradiation has also been used in the synthesis of 5-chlorobenzo[b]pyrido[3,2-f]oxazepine derivatives. smolecule.com A protocol using a CEM Discover Lab Mate reactor at 200°C allows for the synthesis in just 15 minutes, achieving yields comparable to traditional methods (70–82%). smolecule.com The rapid heating minimizes the formation of byproducts like oligomers. smolecule.com Similarly, erbium(III) triflate-catalyzed cyclizations under microwave conditions (190–200°C, 8–12 minutes) have been shown to be highly efficient for related benzodiazepin-2-one-5-carboxylates. smolecule.com
Continuous Flow Reactor Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and easier scalability. google.com While specific applications to the synthesis of pyrido[4,3-b] smolecule.comoxazepine are emerging, the technology has been successfully employed for related heterocyclic systems.
For instance, a ChemTrix Labtrix S1 microreactor has been used to synthesize pyrido-oxazepines at 190°C with a very short residence time. smolecule.com This continuous production method avoids the need for intermediate isolation, streamlining the synthetic process. smolecule.com
Chemical Reactivity and Transformation of Pyrido 4,3 B 1 2 Oxazepine Derivatives
Oxidation Reactions
The oxidation of pyrido[4,3-b] nih.govoxazepine derivatives can be influenced by the specific substituents and the oxidizing agents employed. Generally, the nitrogen and oxygen heteroatoms within the core structure are potential sites for oxidation. Common oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used to effect these transformations. For instance, the oxidation of the parent ring system can lead to the formation of the corresponding oxazepine oxides.
In a study involving the oxidation of benzo[b] frontiersin.orgnaphthyridine with peroxy acid, a ring expansion was observed, resulting in the formation of a seven-membered 1,4-oxazepine (B8637140) ring. clockss.org This suggests that similar oxidative ring expansions could be a potential transformation for appropriately substituted pyrido[4,3-b] nih.govoxazepine systems. Furthermore, hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) have been utilized for oxidative cyclization reactions to form various heterocyclic systems, including 1,4-oxazepines. mdpi.com It has been noted that some pyridobenzazepine derivatives, such as JL 13, exhibit lower sensitivity to oxidation by agents like hypochlorous acid compared to structurally related compounds, a factor that can be relevant in biological contexts. nih.gov
Reduction Reactions
The reduction of pyrido[4,3-b] nih.govoxazepine derivatives offers a pathway to modify the saturation level of the heterocyclic core and to interconvert functional groups. Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are effective for these transformations. For example, the oxazepine ring can be reduced to its corresponding saturated form using lithium aluminum hydride in an anhydrous ether solvent.
In the synthesis of potential anticancer agents, catalytic hydrogenation was employed to reduce a nitro group on a pyridine (B92270) precursor, which was then cyclized to form a pyrido[4,3-b] nih.govoxazine (B8389632) derivative. nih.gov This highlights the utility of reduction in preparing functionalized precursors for the synthesis of the target heterocyclic system. The simultaneous reduction of a nitro group and a disulfide linkage has also been demonstrated in the synthesis of related pyridothiazines. nih.gov
Nucleophilic Substitution Reactions
The pyrido[4,3-b] nih.govoxazepine scaffold is amenable to nucleophilic substitution reactions, which are crucial for introducing a wide array of functional groups. The pyridine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially when activated by appropriate leaving groups. thieme-connect.de The nitrogen atom in the oxazepine ring can also serve as a site for nucleophilic attack. smolecule.com
The synthesis of various pyrido[4,3-b] nih.govoxazine and pyridothiazine derivatives has been achieved through the reaction of functionalized pyridines with α-halo ketones, which proceeds via a nucleophilic substitution mechanism. nih.gov In some instances, attempts to perform an SN2 replacement reaction on a related pyrido[1,2-d]dibenzo[b,f] nih.govoxazepine system with sodium azide (B81097) resulted in an unexpected rearrangement rather than direct substitution. rsc.orgrsc.org
The table below summarizes examples of nucleophilic substitution reactions on related heterocyclic systems.
| Reactant | Reagent(s) | Product Type | Reference(s) |
| Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate | Formic acid | 4-Hydroxypyridine derivative | nih.gov |
| 5-Amino-4-hydroxypyridine derivative | α-Halo ketones | Ethyl (5-amino-2H-pyrido[4,3-b] nih.govoxazin-7-yl)carbamates | nih.gov |
| 6-Chloro-2h,3h,4h,5h-pyrido[3,2-f] nih.govoxazepine dihydrochloride (B599025) | Sodium hydroxide (B78521) or potassium carbonate | Substituted pyrido[3,2-f] nih.govoxazepine | |
| trans-Alcohol derivative of pyrido[1,2-d]dibenzo[b,f] nih.govoxazepine | Sodium azide | Rearranged pyrrolo[1,2-d]dibenzo[b,g] nih.govoxazocine | rsc.orgrsc.org |
Rearrangement Reactions
Rearrangement reactions provide powerful strategies for the construction and modification of the pyrido[4,3-b] nih.govoxazepine skeleton, often enabling the formation of complex structures from simpler precursors.
Intramolecular Acylation and Mumm Rearrangement
The Mumm rearrangement, a type of intramolecular acylation, has been utilized in the synthesis of oxazepine-containing fused heterocyclic systems. In a one-pot, three-component reaction involving 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, a key step is the Mumm rearrangement of an intermediate adduct to form an Ugi adduct. frontiersin.orgnih.gov This adduct then undergoes cyclocondensation to yield oxazepine-quinazolinone bis-heterocyclic products. frontiersin.orgnih.gov The reaction proceeds through the initial formation of an iminium intermediate, followed by the addition of the isocyanide and the carboxylate ion. frontiersin.orgnih.gov
Smiles Rearrangement in Pyridooxazepine Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has proven to be a valuable tool in the synthesis of various heterocyclic compounds, including those with a pyridooxazepine core. researchgate.net This rearrangement allows for the conversion of an easily synthesized precursor into a more complex, "difficult-to-make" product. researchgate.net The efficiency of the Smiles rearrangement can be influenced by electronic and steric effects, as well as the pH of the reaction medium. researchgate.net
In the synthesis of dibenzo[b,f] nih.govoxazepin-11(10H)-one and pyrido[2,3-b] nih.govbenzoxazepin-10(11H)-one systems, a cascade reaction involving nucleophilic aromatic substitution and a Smiles rearrangement has been developed. researchgate.net This tandem process provides an efficient route to these tricyclic structures. researchgate.net Theoretical studies on the S-N type Smiles rearrangement on pyridine rings have shown that the process is kinetically feasible and thermodynamically favorable, proceeding through an intramolecular ipso-position substitution followed by ring closure. researchgate.net
The table below highlights examples of Smiles rearrangements in the synthesis of related oxazepine systems.
| Reactant(s) | Conditions | Product Type | Key Feature | Reference(s) |
| N-substituted salicylamides and o-nitrochloro derivatives of benzene (B151609) and pyridine | Base-catalyzed | Dibenzo[b,f] nih.govoxazepin-11(10H)-one and pyrido[2,3-b] nih.govbenzoxazepin-10(11H)-one | Tandem SNAr/Smiles rearrangement | researchgate.netmathnet.ru |
| N-substituted 2-chloroacetamide (B119443) and substituted 2-chlorophenols | Cesium carbonate, DMF, reflux | Substituted 1,4-benzoxazinones | Efficient synthesis of benzoxazinones | researchgate.net |
| 2-(1H-pyrazol-5-yl)phenols and 1-chloro-2-nitrobenzenes | Basic conditions, DMF | Pyrazolo-fused dibenzo[b,f] nih.govoxazepines | Tandem SNAr-Smiles rearrangement-denitrocyclization | researchgate.net |
Functional Group Interconversions on the Pyrido[4,3-b]benchchem.comnih.govoxazepine Core
Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk These reactions, which include oxidation, reduction, substitution, addition, and elimination, are critical for modifying the pyrido[4,3-b] nih.govoxazepine core to access a diverse range of derivatives. imperial.ac.uksolubilityofthings.com
For example, the conversion of an alcohol to an alkyl halide, or a carbonyl group to an alcohol, can be achieved through various FGI methods. solubilityofthings.com The synthesis of pyrido-oxazepine-3-ols has been reported via a tandem epoxide opening and SNAr reaction, demonstrating a method for introducing a hydroxyl group onto the oxazepine ring. researchgate.net Furthermore, the bromine atoms on a pyrido-oxazine core can be utilized for further functionalization through cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, showcasing the conversion of a halide to a biaryl or terpyridine system. thieme-connect.de The reduction of nitriles and azides to amines, and the dehydration of amides to nitriles are other examples of FGIs that can be applied to modify substituents on the pyrido[4,3-b] nih.govoxazepine scaffold. vanderbilt.edu
The table below provides examples of functional group interconversions relevant to the pyrido[4,3-b] nih.govoxazepine system.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type | Reference(s) |
| Alcohol | Thionyl chloride (SOCl₂) | Alkyl chloride | Nucleophilic Substitution | vanderbilt.edu |
| Aldehyde/Ketone | Sodium borohydride (NaBH₄) | Alcohol | Reduction | solubilityofthings.com |
| Alkyl Halide | Sodium azide (NaN₃) | Azide | Nucleophilic Substitution | vanderbilt.edu |
| Amide | Phosphorus pentoxide (P₂O₅) | Nitrile | Dehydration | vanderbilt.edu |
| Bromo-pyrido-oxazine | Arylboronic acid, Pd catalyst | Biarylated pyrido-oxazine | Suzuki-Miyaura Coupling | thieme-connect.de |
Computational and Spectroscopic Characterization of Pyrido 4,3 B 1 2 Oxazepine Compounds
Advanced Spectroscopic Analysis
Spectroscopic methods are indispensable for the confirmation of the pyrido smolecule.comsemanticscholar.orgoxazepine scaffold and the determination of the identity and position of various substituents.
For instance, the ¹H NMR spectrum of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f]oxazepine dihydrochloride (B599025) shows characteristic signals for the protons in the oxazepine and pyridine (B92270) rings. vulcanchem.com The methylene (B1212753) protons of the oxazepine ring typically appear as multiplets in the upfield region, while the aromatic protons of the pyridine ring are found further downfield. vulcanchem.comvulcanchem.com
Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The carbons of the oxazepine ring are typically observed in the range of δ 45–65 ppm, whereas the aromatic carbons of the pyridine ring appear between δ 120–150 ppm. vulcanchem.com The structural assignment of regioisomeric products, such as 2-cyclized versus 4-cyclized isomers in pyrido-oxazine derivatives, can be determined based on the characteristic ¹³C NMR chemical shifts of the methine carbons in the pyridine ring. thieme-connect.de
Table 1: Representative ¹H NMR and ¹³C NMR Data for Pyrido smolecule.comsemanticscholar.orgoxazepine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|---|
| 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f]oxazepine dihydrochloride | D₂O | 3.15–3.45 (m, 4H, oxazepine CH₂), 4.20–4.35 (m, 2H, pyrido CH₂), 7.55 (s, 1H, aromatic H) | Not Reported | vulcanchem.com |
| Related tetrahydropyrido-oxazepines (general range) | Not Specified | 3.2–4.1 (protons on saturated oxazepine ring), 6.8–7.5 (pyridine aromatic protons) | 45–65 (oxazepine carbons), 120–150 (pyridine carbons) | vulcanchem.com |
| N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo nih.govtandfonline.comsmolecule.comsemanticscholar.orgoxazepino[4,3-a]quinazoline-13-carboxamide | Not Specified | 4.83 and 5.37 (d, J = 14.5 Hz, non-equivalent methylene protons of the oxazepine ring), other signals also reported | Not Reported | nih.gov |
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of pyrido smolecule.comsemanticscholar.orgoxazepine compounds. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of newly synthesized derivatives. For example, the molecular formula of 2,3,4,5-tetrahydropyrido[4,3-f] smolecule.comsemanticscholar.orgoxazepine is C₈H₁₀N₂O, with a calculated molecular weight of 150.18 g/mol . smolecule.com Mass spectrometry is also used to confirm the structural integrity of these compounds during synthesis. smolecule.com
Table 2: Mass Spectrometry Data for Pyrido smolecule.comsemanticscholar.orgoxazepine and Related Compounds
| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Formula | Source |
|---|---|---|---|---|
| 2,3,4,5-tetrahydropyrido[4,3-f] smolecule.comsemanticscholar.orgoxazepine | Not Reported | Not Reported | C₈H₁₀N₂O | smolecule.com |
| 8-Amino-16-methyl-7-oxo-5,7-dihydrobenzo[b]benzo[4″,5″]imidazo[1″,2″:1′,6′]pyrido[4′,3′: 4,5]pyrano[2,3-e] smolecule.comsemanticscholar.orgdiazepine-15-carbonitrile | Not Reported | 406.12 (M⁺, 15%) | C₂₃H₁₄N₆O₂ | mdpi.com |
| 3-Amino-12-methyl-4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e] smolecule.comsemanticscholar.orgdiazepine-2-carbothioamide | Not Reported | 340.07 (M⁺, 25%) | C₁₅H₁₂N₆O₂S | mdpi.com |
IR spectroscopy is used to identify the presence of key functional groups within the molecule. For instance, in 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f]oxazepine dihydrochloride, characteristic peaks include the N-H stretching vibration around 3250 cm⁻¹, the C=N stretching of the oxazepine ring at 1605 cm⁻¹, and the C-Cl stretching vibration at approximately 750 cm⁻¹. vulcanchem.com In related fused heterocyclic systems, the IR spectra also show characteristic bands for C=O, C=N, and N-H stretching, which are vital for confirming the successful synthesis of the target structures. mdpi.com
Table 3: Infrared (IR) Spectroscopy Data for a Pyrido smolecule.comsemanticscholar.orgoxazepine Derivative
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f]oxazepine dihydrochloride | N-H stretch | 3250 | vulcanchem.com |
| C=N oxazepine | 1605 | vulcanchem.com | |
| C-Cl | 750 | vulcanchem.com |
Infrared (IR) Spectroscopy
Theoretical Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of pyrido smolecule.comsemanticscholar.orgoxazepine compounds, often complementing experimental findings.
DFT calculations are widely used to optimize the molecular geometry of pyrido smolecule.comsemanticscholar.orgoxazepine derivatives and to calculate various electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography. For a series of benzimidazole-fused 1,4-oxazepines, the molecular structures were optimized using the B3LYP/6–31G(d, p) method, and the calculated bond distances and angles showed good agreement with the reported X-ray crystal structures. semanticscholar.orgnih.gov DFT can also be used to compute properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of these compounds. semanticscholar.orgnih.gov
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
In a notable study, derivatives of benzo[f]pyrido[4,3-b] Current time information in Berlin, DE.scilit.comoxazepin-10-one were designed and synthesized as potential inhibitors of the Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, which are implicated in cancer and inflammatory diseases. nih.gov Molecular docking studies were crucial in guiding the structural modifications of a lead compound to enhance BRD4 inhibitory activity. nih.gov The research led to the identification of a 9-fluorobenzo[f]pyrido[4,3-b] Current time information in Berlin, DE.scilit.comoxazepin-10-one derivative that demonstrated potent BRD4 inhibition. nih.gov
Another area of investigation involves the potential of pyrido[2,3-b] Current time information in Berlin, DE.scilit.comoxazine (B8389632) derivatives, structurally related to the target compound, as antithrombotic agents. Molecular docking simulations indicated that the introduction of a thiourea (B124793) fragment into the pyridone core could enhance the affinity for target proteins involved in thrombosis. d-nb.info
The following table presents representative data from molecular docking studies of pyrido-oxazepine derivatives.
| Compound Derivative | Target Protein | Predicted Activity | Key Findings |
| 9-fluorobenzo[f]pyrido[4,3-b] Current time information in Berlin, DE.scilit.comoxazepin-10-one | BRD4 | BET Inhibitor | Potent inhibitory activity identified through guided structural modifications. nih.gov |
| 1H-pyrido[2,3-b] Current time information in Berlin, DE.scilit.comoxazin-2(3H)-one with thiourea fragment | Thrombosis-related proteins | Antithrombotic | Increased affinity for the target protein due to the thiourea fragment. d-nb.info |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. scilit.comsemanticscholar.orgmdpi.com The MEP surface provides valuable information about a molecule's potential interaction with biological receptors. nih.govcore.ac.uk
For heterocyclic compounds like oxazine derivatives, MEP analysis reveals the regions of positive and negative electrostatic potential. ekb.eg Typically, the electronegative oxygen and nitrogen atoms create regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, areas around hydrogen atoms often exhibit positive potential (electron-poor), indicating sites for nucleophilic attack. ekb.eg In a study on azaacenes, altering the molecular electrostatic potential through nitrogen substitution was shown to strengthen intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netlibretexts.orgnumberanalytics.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comekb.eg
A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. ekb.eg Computational studies on oxazine derivatives have utilized FMO analysis to assess their reactivity. ekb.eg The distribution of the HOMO and LUMO across the molecular structure provides insights into the electron-donating and electron-accepting regions, respectively. researchgate.net For instance, in a study of benzimidazole (B57391) fused-1,4-oxazepines, FMO analysis was used to understand the intramolecular charge transfer and bioactivity. mdpi.com
Natural Bond Orbital (NBO) Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule, offering insights into chemical bonding, orbital interactions, and charge distribution. scilit.comsemanticscholar.orguni-rostock.deuni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dersc.org
Hyperpolarizability Studies for Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. The NLO properties of a molecule are related to its hyperpolarizability, which describes the nonlinear response of the molecule to an applied electric field.
Computational studies have been conducted to investigate the NLO properties of molecules containing pyrimidine (B1678525) and oxazepine rings. researchgate.net These studies involve calculating the second-order hyperpolarizability (γ) to assess the material's potential for applications such as third-harmonic generation (THG). researchgate.netsmu.ca For a series of benzimidazole fused-1,4-oxazepines, computational hyperpolarizability studies were performed, and it was found that certain derivatives were promising candidates for NLO applications. scilit.comsemanticscholar.orgmdpi.com The theoretical calculations are often compared with experimental results from techniques like THG to validate the findings. researchgate.net
Pharmacological and Biological Potential of Pyrido 4,3 B 1 2 Oxazepine Derivatives
Enzyme Inhibition Studies
Derivatives of the pyrido[4,3-b] researchgate.netuliege.beoxazepine scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable potential as enzyme inhibitors. Their unique tricyclic structure allows for interaction with various enzymatic targets, leading to the modulation of key biological pathways. Research has particularly focused on their activity against epigenetic regulators and signaling kinases.
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the regulation of gene transcription. nih.gov The dysregulation of BET protein function has been implicated in the pathogenesis of cancer and inflammatory diseases. researchgate.netnih.gov Consequently, inhibiting these proteins has become a promising therapeutic strategy.
In the quest for novel BET inhibitors, particularly targeting BRD4, researchers have designed and synthesized benzo[f]pyrido[4,3-b] researchgate.netuliege.beoxazepin-10-one derivatives. researchgate.netnih.gov Starting from a previously identified pyrido-benzodiazepinone scaffold, molecular docking and structure-activity relationship (SAR) studies led to the development of compounds with enhanced BRD4 inhibitory activity. researchgate.netnih.gov A notable example from these studies is the 9-fluorobenzo[f]pyrido[4,3-b] researchgate.netuliege.beoxazepin-10-one derivative, compound 43 , which demonstrated potent inhibition of BRD4. nih.gov Another study identified compound 85 , a researchgate.netuliege.beoxazepine derivative, as a potent inhibitor of the first bromodomain of BRD4 (Brd4(1)) with a Ki value of 2.3 nM and an IC50 value of 10 nM. nih.gov
BET Inhibition by Pyrido[4,3-b] researchgate.netuliege.beoxazepine Derivatives
| Compound | Target | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 43 (9-fluorobenzo[f]pyrido[4,3-b] researchgate.netuliege.beoxazepin-10-one) | BRD4 | Potent Inhibitory Activity | Not specified | nih.gov |
| Compound 85 ( researchgate.netuliege.beoxazepine derivative) | Brd4(1) | Ki | 2.3 nM | nih.gov |
| Compound 85 ( researchgate.netuliege.beoxazepine derivative) | Brd4(1) | IC50 | 10 nM | nih.gov |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and motility. google.com Aberrations in this pathway are frequently observed in various cancers, making PI3K isoforms attractive targets for therapeutic intervention. google.comijbs.com
Derivatives of the broader oxazepine class have been identified as potent PI3K inhibitors. ijbs.commdpi.comsemanticscholar.org Specifically, research has pointed to oxazepine derivatives as selective inhibitors of the PI3Kα isoform for the treatment of cancer. mdpi.comsemanticscholar.org While much of the research focuses on the broader benzoxazepine and oxazepine classes, the findings are relevant to the pyrido[4,3-b] researchgate.netuliege.beoxazepine scaffold. For instance, indole-fused benzoxazepines have been investigated as PI3K inhibitors in clinical trials. ijbs.com The development of compounds with a pyrido[3,2-b] researchgate.netuliege.beoxazepine core also highlights the potential of this heterocyclic system to selectively target PI3Kα. acs.org
Receptor Modulation and Binding Affinity
In addition to enzyme inhibition, pyrido-benzoxazepine derivatives have been synthesized and evaluated for their ability to modulate various neurotransmitter receptors, indicating their potential as agents for treating central nervous system (CNS) disorders.
A study of N-methylpiperazinopyrido researchgate.netuliege.be- and - researchgate.netmedsci.cn- benzoxa- and benzothiazepine (B8601423) derivatives measured their binding affinities for several key CNS receptors. uliege.be This research revealed that compared to reference dibenzazepine (B1670418) compounds, the pyridobenzazepine derivatives generally showed a decrease in affinity, although this was less pronounced for substituted analogues. uliege.be
Specifically, a series of new pyridobenzoxazepine derivatives related to JL13 (5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b] researchgate.netmedsci.cnbenzoxazepine) were tested for their affinity at dopamine (B1211576) D2L and D4 receptors, serotonin (B10506) 5-HT1A and 5-HT2A receptors, and adrenergic α2A receptors. researchgate.net This research aims to identify compounds with a multi-receptor binding profile, which can be advantageous for treating complex psychiatric disorders. researchgate.net For example, the atypical antipsychotic activity of some compounds is linked to their specific 5-HT2A/D2 receptor affinity ratio. uliege.be
Receptor Binding Affinity of Pyridobenzoxazepine Derivatives
| Compound Class | Receptors Targeted | General Finding | Source |
|---|---|---|---|
| N-methylpiperazinopyridobenzoxazepines | Dopamine D1, D2; Serotonin 5-HT2; Cholinergic (M) | Generally lower affinity than dibenzazepine references. uliege.be | uliege.be |
| Derivatives of JL13 (pyridobenzoxazepine) | Dopamine D2L, D4; Serotonin 5-HT1A, 5-HT2A; Adrenergic α2A | Search for multi-receptor target profile for antipsychotic potential. researchgate.net | researchgate.net |
Progesterone (B1679170) Receptor Agonism
A class of tetracyclic dibenzo-oxazepine derivatives incorporating a pyrido ring system has been developed and identified as potent progesterone receptor (PR) agonists. nih.govnih.gov Research into 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d] Current time information in Bangalore, IN.researchgate.netoxazepines led to the discovery of compounds with significant PR agonistic activity, with some showing potency in the nanomolar range (up to 1 nM). nih.gov
The structure-activity relationship (SAR) studies revealed that substitutions at specific positions on the tetracyclic core are critical for biological activity. nih.gov It was found that positions 1, 6, and 7 are likely involved in crucial interactions with the progesterone receptor, as modifications at these sites significantly impacted the compound's potency. nih.gov These non-steroidal molecules, which feature a 1,3,4,14b-tetrahydro-2H-dibenzo[b,f]pyrido[1,2-d]oxazepine core, have been highlighted as promising progesterone receptor modulators. researchgate.net Further development led to (cis)-8-fluorodibenzo[b,f]pyrido[1,2-d]oxazepine-1-amine derivatives, which are high-affinity progesterone agonists with notable in vivo progestagenic effects. researchgate.net
Serotonin Receptor (e.g., 5-HT2) Modulation
Derivatives of pyridobenzoxazepine have shown significant affinity for serotonin receptors, particularly the 5-HT2 and 5-HT1A subtypes, which are important targets for antipsychotic medications. acs.org A series of N-methylpiperazinopyrido Current time information in Bangalore, IN.researchgate.net- and - Current time information in Bangalore, IN.nih.gov-benzoxazepine derivatives were synthesized and evaluated for their receptor binding profiles. acs.org
One notable compound, 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine (JL13), exhibited a neurochemical profile compatible with atypical antipsychotic activity, partly due to its 5-HT2/D2 receptor affinity ratio. acs.org In subsequent studies, derivatives of JL13 were developed to explore the impact of different side chains. acs.org Compound 2 from this series not only showed a promising in vitro binding profile but also demonstrated effects on serotonin receptor density in the brain after repeated administration. acs.org Specifically, treatment with compound 2 led to an increase in 5-HT1A receptors and a decrease in 5-HT2A receptors in the cerebral cortex. acs.org The affinity of these tricyclic cores for 5-HT receptors suggests their potential utility in CNS research. uobaghdad.edu.iq
Table 1: Binding Affinity of Selected Pyridobenzoxazepine Derivatives at Serotonin Receptors
| Compound | Receptor | Ki (nM) | Source |
|---|---|---|---|
| 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine (JL13) | 5-HT2A | 0.8 | acs.org |
| 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine (JL13) | 5-HT1A | 130 | acs.org |
| Compound 2 (JL13 derivative) | 5-HT2A | 0.5 | acs.org |
| Compound 2 (JL13 derivative) | 5-HT1A | 25 | acs.org |
| Compound 5 (JL13 derivative) | 5-HT2A | 1.0 | acs.org |
| Compound 5 (JL13 derivative) | 5-HT1A | 120 | acs.org |
Dopamine Receptor (e.g., D1, D2) Affinity
The same series of pyridobenzoxazepine derivatives that showed affinity for serotonin receptors were also evaluated for their interaction with dopamine receptors, a key characteristic of antipsychotic agents. acs.orgnih.gov The affinities for D1, D2, and D4 dopamine receptors were measured for several compounds. acs.orgnih.gov
Compared to reference dibenzazepine compounds, the pyridobenzazepine derivatives generally exhibited a significant decrease in affinity for these receptors, although this reduction was less pronounced for substituted analogues. acs.orgnih.gov The compound 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine (JL13) and its derivatives showed a multi-receptor binding profile. acs.org Repeated treatment with derivative 2 resulted in a significant increase in D1 and D4 receptors in the nucleus accumbens and caudate putamen, and an increase in D2 receptors in the medial prefrontal cortex and hippocampus. acs.org Derivative 5 also increased D2 and D4 receptor levels in the nucleus accumbens. acs.org This modulation of dopamine receptor density is a characteristic shared with second-generation antipsychotics. acs.org
Table 2: Binding Affinity of Selected Pyridobenzoxazepine Derivatives at Dopamine Receptors
| Compound | Receptor | Ki (nM) | Source |
|---|---|---|---|
| 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine (JL13) | D2L | 25 | acs.org |
| 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine (JL13) | D4 | 5.0 | acs.org |
| Compound 2 (JL13 derivative) | D2L | 20 | acs.org |
| Compound 2 (JL13 derivative) | D4 | 2.5 | acs.org |
| Compound 5 (JL13 derivative) | D2L | 20 | acs.org |
| Compound 5 (JL13 derivative) | D4 | 4.0 | acs.org |
| 8-chloro-6-(4-methylpiperazin-1-yl)-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzoxazepine (9) | D1 | 300 | nih.gov |
Ionotropic Glutamate Receptor (NMDA, AMPA) Effects
The glutamatergic system, particularly the ionotropic N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is another area where pyridobenzoxazepine derivatives have shown effects. nih.gov Long-term administration of 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzoxazepine fumarate (B1241708) (JL 13) was studied to determine its impact on these receptors in rat brain regions. nih.gov
Cholinergic Receptor (M) Affinity
The affinity of pyridobenzoxazepine derivatives for muscarinic cholinergic (M) receptors has also been investigated as part of their broader neurochemical profiling. acs.orgnih.gov In a study of N-methylpiperazinopyrido Current time information in Bangalore, IN.researchgate.net- and - Current time information in Bangalore, IN.nih.gov-benzoxa- and benzothiazepine derivatives, binding affinities for cholinergic (M) receptors were measured. acs.orgnih.gov The results indicated a substantial decrease in affinity for these receptors when compared to reference dibenzazepine compounds. acs.orgnih.gov For instance, 8-chloro-6-(4-methylpiperazin-1-yl)-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzoxazepine showed a Ki value of 1000 nM for the M receptor, indicating low affinity. nih.gov This characteristic is often considered favorable for atypical antipsychotics, as high affinity for muscarinic receptors can be associated with undesirable side effects.
Histamine (B1213489) H4 Receptor (H4R) Agonism
While research on direct H4 receptor agonism by pyrido[4,3-b] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives is limited, related structures have shown significant activity at histamine receptors. A series of dibenzodiazepine derivatives, including the dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine scaffold, was synthesized to probe the histamine H4 receptor (H4R) binding site. Optimization of the lead compound clozapine (B1669256) led to the identification of (E)-7-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine as a potent H4R agonist with a pKi of 7.6. This suggests that the broader tricyclic oxazepine framework can be effectively targeted for H4R activity.
In contrast, other research has focused on the H1 antagonist properties of related compounds. A series of pyrido-1,4-oxazepinones and their thione analogues were synthesized and found to be a new structural class with potent H1 antihistaminic activity. The compound 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione (rocastine) emerged from this research as a nonsedating H1 antihistamine. While these findings are for the H1 receptor, they highlight the versatility of the pyrido-oxazepine scaffold in modulating histamine receptor activity.
Antimicrobial Activity
Derivatives of the pyrido-oxazepine and related benzoxazepine families have demonstrated notable antimicrobial properties. researchgate.net For example, 1-Benzyldecahydropyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netoxazepine has been shown to be effective against various bacterial strains, exhibiting significant inhibition of bacterial growth.
Studies on substituted 7-Oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.researchgate.netbenzoxazine-6-carboxylic acids have also revealed potent antibacterial activity. One derivative, 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.researchgate.netbenzoxazine-6-carboxylic acid (DL-8280), showed strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Furthermore, certain dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives have shown antifungal activity against species such as Geotrichum candidum, Candida albicans, and Aspergillus flavus. Specifically, 4-(thienyl-2-yl)-2-(indol-3-yl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netoxazepine demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against G. candidum.
Table 3: Antimicrobial Activity of Selected Pyrido-oxazepine and Related Derivatives
| Compound | Microbial Strain | Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| 1-Benzyldecahydropyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netoxazepine | Staphylococcus aureus | 32 | |
| 1-Benzyldecahydropyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netoxazepine | Escherichia coli | 64 | |
| 4-(thienyl-2-yl)-2-(indol-3-yl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netoxazepine (16) | Geotrichum candidum | 15 | |
| 4-(thienyl-2-yl)-2-(indol-3-yl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netoxazepine (16) | Candida albicans | 20 |
Antibacterial Efficacy Against Various Bacterial Strains
Derivatives of the broader oxazepine class have demonstrated notable antibacterial properties. Research into these compounds has revealed efficacy against both Gram-positive and Gram-negative bacteria.
Specifically, certain 1,3-oxazepine derivatives have been synthesized and evaluated for their antibacterial action. researchgate.net Studies on 6,7,8,9-tetrachloro researchgate.netoxazepine-1,5-dione derivatives confirmed their biological activity against bacterial species such as Staphylococcus aureus, Escherichia coli, and Klebsiella spp. researchgate.net Another study focusing on newly synthesized 1,3-oxazepine derivatives assessed their activity against Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. ijcce.ac.ir The results from this research showed that specific derivatives, particularly those containing electron-withdrawing halogens, exhibited significant antimicrobial activity at various concentrations. ijcce.ac.ir
Similarly, research on related heterocyclic structures has shown promise. Substituted pyrazino[1,2-a]indoles, for instance, have been tested against strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some derivatives showing potent activity. researchgate.net
Table 1: Antibacterial Activity of Selected Oxazepine Derivatives
| Compound Class | Bacterial Strain | Activity/Result | Source(s) |
|---|---|---|---|
| 6,7,8,9-Tetrachloro researchgate.netoxazepine-1,5-dione derivatives | Staphylococcus aureus | Active | researchgate.net |
| Escherichia coli | Active | researchgate.net | |
| Klebsiella spp. | Active | researchgate.net | |
| New 1,3-Oxazepine derivatives (S23, S26, S30) | Staphylococcus Aureus | Significant Activity | ijcce.ac.ir |
| Pseudomonas Aeruginosa | Significant Activity | ijcce.ac.ir | |
| Escherichia Coli | Significant Activity | ijcce.ac.ir | |
| 4-(thienyl-2-yl)-2-(indol-3-yl)-2,3-dihydrobenzo[b] acs.orgoxazepine | Staphylococcus aureus | MIC: 4 µg/mL | researchgate.net |
| Escherichia coli | MIC: 10 µg/mL | researchgate.net |
Note: The table presents data for broader oxazepine derivatives to illustrate the potential of the chemical class, as specific data for Pyrido[4,3-b] acs.orgoxazepine was not available in the provided context.
Antifungal Efficacy
The antifungal potential of this chemical family has also been explored. Studies involving 6,7,8,9-tetrachloro researchgate.netoxazepine-1,5-dione derivatives included screening against the fungus Geotrichum spp., where variable activity was noted. researchgate.net Further research on related structures, such as 4-(thienyl-2-yl)-2-(indol-3-yl)-2,3-dihydrobenzo[b] acs.orgoxazepine, demonstrated high antifungal potency, particularly against Geotrichum candidum, with a reported Minimum Inhibitory Concentration (MIC) of 15 µg/mL. researchgate.net
Anticancer Activity Research
The pyrido-oxazepine core is a key feature in compounds being investigated for their potential as anticancer agents. The disruption of epigenetic regulation by targeting proteins like the Bromodomain and Extra-Terminal Domain (BET) family is a known factor in the pathogenesis of cancer. nih.gov Derivatives such as 9-fluorobenzo[f]pyrido[4,3-b] acs.orgoxazepin-10-one have been identified as potent inhibitors of BRD4, a member of the BET family, highlighting a clear mechanism for their anticancer potential. nih.gov
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of pyrido-oxazepine and related benzoxazepine derivatives have been evaluated against various human cancer cell lines. For example, synthesized benzo[f]benzo acs.orgnih.govimidazo[1,2-d] acs.orgoxazepine derivatives have shown potent dose-dependent cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. scielo.br In one study, a specific derivative exhibited an IC₅₀ of 0.85 μg/mL against HeLa cells. scielo.br
Research into related pyrido[3,4-d]pyrimidine (B3350098) analogs also identified compounds with highly selective inhibitory effects against breast cancer cell lines, including MCF-7. nih.gov One analog with a 3-fluoro substitution showed a growth inhibition of 60.77% against MCF-7 cells. nih.gov The anticancer effects of benzoxazepine derivatives are attributed to several mechanisms, including the inhibition of critical cellular kinases. nih.gov
Table 2: Cytotoxicity of Selected Oxazepine Derivatives Against Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / % Inhibition | Source(s) |
|---|---|---|---|
| Benzo[f]benzo acs.orgnih.govimidazo[1,2-d] acs.orgoxazepine (Compound 9) | HeLa | 0.85 μg/mL | scielo.br |
| Benzo[f]benzo acs.orgnih.govimidazo[1,2-d] acs.orgoxazepine (Compound 10) | HeLa | 4.36 μg/mL | scielo.br |
| Pyrido[3,4-d]pyrimidine analog (Compound 21) | MCF-7 | 60.77% growth inhibition | nih.gov |
| Pyrido[3,4-d]pyrimidine analog (Compound 13) | MCF-7 | 62.16% growth inhibition | nih.gov |
Apoptosis Induction Pathways
A primary mechanism for the anticancer activity of pyrido-oxazepine derivatives is the induction of programmed cell death, or apoptosis. Research indicates that these compounds can trigger apoptosis through the activation of caspase pathways. Caspase-3, in particular, plays a critical role in the proteolytic cascade that executes apoptosis. researchgate.net
Furthermore, some pyrido[2,3-b] acs.orgoxazepine derivatives have been identified as antagonists of Inhibitor of Apoptosis Proteins (IAPs). google.com By antagonizing IAPs like cIAP1 and cIAP2, these compounds can promote the caspase-8 dependent extrinsic apoptotic pathway. google.com Other related compounds, such as N-substituted pyrido-oxazinones, induce apoptosis by targeting and inhibiting the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers. nih.govfrontiersin.org The mechanism can also involve the regulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.
Cell Cycle Progression Modulation
In addition to inducing apoptosis, pyrido[4,3-b] acs.orgoxazepine derivatives can exert their anticancer effects by modulating the cell cycle. Certain analogs have been shown to cause cell cycle arrest, a critical mechanism for preventing cancer cell proliferation. Studies on related benzoxazepine derivatives have demonstrated that these compounds can inhibit cell cycle progression at key checkpoints, such as the G2/M phase. nih.gov For example, some 1,2,4-triazole (B32235) derivatives, which share heterocyclic features, have been found to induce significant cell cycle arrest at the G2/M phase in HeLa cell lines. sci-hub.se
Central Nervous System (CNS) Agent Research
The pyrido-oxazepine scaffold is recognized for its potential activity within the central nervous system. acs.org A series of N-methylpiperazinopyrido acs.org- and - nih.gov-benzoxazepine derivatives have been synthesized to explore their pharmacological profile as CNS agents. uliege.be
These studies involved measuring the compounds' binding affinities for various neurotransmitter receptors, including dopamine (D1, D2), serotonin (5-HT2), and cholinergic (M) receptors. uliege.be In behavioral tests, such as the open-field test in rats, certain pyridobenzoxazepine molecules demonstrated high disinhibitory activity, a characteristic often observed with anxiolytic drugs. uliege.be
Notably, the derivative 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govbenzoxazepine was found to have a clozapine-like profile. uliege.be This was confirmed in behavioral models in dogs, where it showed characteristics typical of antipsychotic drugs. uliege.be Its neurochemical profile, particularly the ratio of serotonin 5-HT2 to dopamine D2 receptor affinity, was also consistent with that of an atypical antipsychotic agent. uliege.be
Anxiolytic Potential
Certain derivatives of the pyrido nih.govnih.govoxazepine class have demonstrated notable anxiolytic (anti-anxiety) properties. In preclinical studies, specifically the open-field test in rats, several of these molecules exhibited a significant disinhibitory activity, a behavioral marker consistent with the effects of anxiolytic drugs. uliege.bedatapdf.comresearchgate.net This suggests that these compounds may reduce anxiety-like behaviors. The exploration of pyrido[1,2-a]benzimidazole (B3050246) derivatives, which are structurally related, has also led to the identification of potential anxiolytic agents that act as modulators of the GABA-A receptor, a key target for many anxiolytic drugs. capes.gov.br Further research into specific pyrido[4,3-b] nih.govnih.govoxazepine derivatives is warranted to fully characterize their anxiolytic profiles and mechanisms of action.
Antidepressant Potential (e.g., Selective Serotonin Reuptake Inhibition)
The potential for pyrido[4,3-b] nih.govnih.govoxazepine derivatives to act as antidepressants has been an area of active investigation. Some derivatives of the related pyrido[3,2-d] nih.govdatapdf.comoxazepine have shown promise as selective serotonin reuptake inhibitors (SSRIs). smolecule.com SSRIs are a major class of antidepressants that work by increasing the levels of serotonin, a neurotransmitter in the brain that is closely linked to mood regulation. wikipedia.orgmayoclinic.org The mechanism involves blocking the reabsorption of serotonin into neurons, thereby making more of it available in the synaptic cleft to transmit signals between neurons. wikipedia.orgmayoclinic.org The development of novel SSRIs is a continuous effort in medicinal chemistry to find more effective treatments with fewer side effects. mdpi.commdpi.com The structural similarities and observed activities suggest that the pyrido[4,3-b] nih.govnih.govoxazepine core could be a valuable template for designing new antidepressant medications. researchgate.net
Antipsychotic-like Profiles
A significant body of research points to the potential of pyrido[4,3-b] nih.govnih.govoxazepine derivatives as antipsychotic agents. Several N-methylpiperazinopyrido nih.govnih.gov- and - nih.govnih.gov-benzoxazepine derivatives have been synthesized and evaluated for their antipsychotic potential. uliege.bedatapdf.com One notable compound, 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govnih.govbenzoxazepine (JL13), has shown a pharmacological profile similar to the atypical antipsychotic drug clozapine. nih.govuliege.bedatapdf.com Atypical antipsychotics are characterized by their efficacy against the positive and negative symptoms of schizophrenia with a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics. researchgate.net
The antipsychotic-like activity of these derivatives is often attributed to their interaction with dopamine (D2) and serotonin (5-HT2) receptors. uliege.benih.gov The ratio of affinity for 5-HT2 to D2 receptors is considered a key determinant of atypicality. uliege.benih.gov For instance, JL13 and other similar derivatives have demonstrated neurochemical profiles, including their 5-HT2/D2 receptor affinity ratios, that are consistent with atypical antipsychotic activity. uliege.bedatapdf.comnih.gov Behavioral studies in animal models have further supported these findings, with compounds like JL13 showing efficacy in models of schizophrenia. nih.gov
Table 1: Antipsychotic-like Activity of Selected Pyrido nih.govnih.govoxazepine Derivatives
| Compound | Receptor Binding Profile | Animal Model Findings | Reference |
|---|---|---|---|
| 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govnih.govbenzoxazepine (JL13) | Clozapine-like; Favorable 5-HT2/D2 ratio | Effective in animal models of schizophrenia; reduced extrapyramidal side effect liability compared to haloperidol. | nih.govuliege.bedatapdf.com |
| 8-chloro-6-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govnih.govbenzoxazepine | Inactive against apomorphine-induced stereotypies. | Showed disinhibitory activity in open-field test. | uliege.bedatapdf.com |
| Other N-methylpiperazinopyrido nih.govnih.gov- and - nih.govnih.gov-benzoxazepine derivatives | Varied affinities for D1, D2, 5-HT2, and muscarinic receptors. | Some showed behavioral characteristics of neuroleptics in dog models. | uliege.benih.gov |
Anti-inflammatory Properties
Derivatives of the broader benzoxazepine class have been investigated for their anti-inflammatory potential. scielo.brmdpi.com Specifically, some pyrido[2,3-b] nih.govnih.govbenzoxazepines have been shown to inhibit inflammatory pathways, indicating their potential as treatments for inflammatory conditions. ontosight.ai The discovery of benzo[f]pyrido[4,3-b] nih.govnih.govoxazepin-10-one derivatives as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, highlights a specific mechanism through which these compounds can exert anti-inflammatory effects. nih.gov BET proteins are key regulators of gene expression, including genes involved in inflammation. nih.gov A 9-fluorobenzo[f]pyrido[4,3-b] nih.govnih.govoxazepin-10-one derivative demonstrated significant efficacy in an in vivo model of psoriasis, an inflammatory skin disease. nih.gov
Analgesic Properties
The potential for analgesic (pain-relieving) properties has also been explored within the pyrido-oxazepine chemical space. Some aryl-fused 1,4-oxazepines have been reported to possess analgesic effects. researchgate.net The mechanism of action for the analgesic properties of these compounds may involve modulation of signal transduction pathways associated with pain. While direct studies on the analgesic effects of pyrido[4,3-b] nih.govnih.govoxazepine derivatives are less common, the structural relationship to other pharmacologically active oxazepines suggests this is a promising area for future research.
Anticonvulsant Potential
The benzoxazepine scaffold is a known feature in compounds with anticonvulsant activity. ontosight.airesearchgate.net A number of oxazepine derivatives have been synthesized and screened for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. thieme-connect.comnih.gov While much of the research has focused on other isomers, the general finding that the oxazepine ring system can confer anticonvulsant properties suggests that pyrido[4,3-b] nih.govnih.govoxazepine derivatives could also possess this activity. researchgate.net Further investigation into this specific scaffold is needed to confirm and characterize any anticonvulsant potential.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a chemical series. For pyrido[4,3-b] nih.govnih.govoxazepine and related derivatives, SAR investigations have provided valuable insights. For example, in the context of antipsychotic activity, the nature and position of substituents on the pyridobenzodiazepine and pyridobenzoxazepine core have been shown to significantly influence receptor binding affinities. nih.gov Substitutions at the 2- or 8-positions were found to be optimal for retaining affinity for dopamine and serotonin receptors, whereas substitution at the 5-position with acyl or alkyl groups led to a dramatic decrease in binding. nih.gov
In the development of BET inhibitors for inflammatory diseases, molecular docking and SAR studies were instrumental in identifying the 9-fluorobenzo[f]pyrido[4,3-b] nih.govnih.govoxazepin-10-one derivative with potent BRD4 inhibitory activity. nih.gov These studies guide the rational design of new derivatives with improved potency and selectivity. The synthesis of various aryl-fused 1,4-oxazepines and their oxo derivatives has also contributed to a broader understanding of the SAR for different biological activities, including H1-antihistaminic effects. acs.org
Research Findings on Pyrido[4,3-b]oxazepine Remain Elusive
Extensive searches of scientific literature and chemical databases have yielded no specific information on the chemical compound “Pyrido[4,3-b]oxazepine.” Despite a thorough investigation into its synthesis, biological activity, structure-activity relationships, and the design of its derivatives, no dedicated research articles or data compilations for this particular heterocyclic system could be located.
The inquiry sought to detail the pharmacological and biological potential of Pyrido[4,3-b]oxazepine derivatives, with a specific focus on the correlation between their chemical structure and biological activity, as well as the design principles for enhancing their activity and selectivity. However, the absence of published research on this specific compound prevents a scientifically accurate and detailed discussion as outlined.
Searches for related compounds and broader chemical classes were also conducted in an attempt to find relevant information that might include the target molecule. These efforts also failed to produce any concrete data specifically pertaining to the Pyrido[4,3-b]oxazepine scaffold.
Consequently, the generation of an article with detailed research findings, data tables, and a comprehensive analysis as requested is not possible at this time due to the apparent lack of scientific investigation into this specific chemical entity. Further research would be required to synthesize and evaluate the pharmacological properties of Pyrido[4,3-b]oxazepine and its derivatives to enable the kind of detailed analysis that was requested.
Emerging Applications and Future Research Directions
Pyrido[4,3-b]Current time information in Bangalore, IN.smolecule.comoxazepine as a Building Block for Complex Heterocyclic Systems
The pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine scaffold serves as a valuable starting point for the construction of more intricate heterocyclic systems. Its inherent reactivity allows for a range of chemical transformations, making it a versatile building block in organic synthesis. smolecule.com
One notable application is in the synthesis of fused heterocyclic compounds. For instance, the pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine core has been utilized to create novel tricyclic and tetracyclic systems. bohrium.comnih.gov These complex structures are often pursued for their potential pharmacological activities. smolecule.com The development of one-pot, multi-component reactions has further streamlined the synthesis of complex molecules derived from this scaffold, offering high efficiency and atom economy. bohrium.com
Furthermore, the ability to selectively functionalize different positions on the pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine ring system opens up avenues for creating diverse libraries of compounds. acs.org This is particularly relevant in medicinal chemistry, where the systematic modification of a core structure is a key strategy for drug discovery.
Potential for Material Science Applications
The distinct electronic and structural characteristics of pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine and its derivatives suggest their potential utility in the field of material science. smolecule.comsmolecule.com The presence of both electron-donating (oxygen) and electron-withdrawing (pyridine nitrogen) groups within the fused ring system can impart interesting optical and electronic properties to materials incorporating this scaffold.
One area of exploration is the development of novel organic light-emitting diodes (OLEDs). diva-portal.orgrsc.org The luminescent properties of certain organic molecules can be tuned by incorporating specific heterocyclic systems. While direct studies on pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine in OLEDs are not extensively reported, related heterocyclic structures like pyrido[2,3-b]indole derivatives have shown promise as host materials in blue phosphorescent OLEDs, achieving high quantum efficiencies. nih.gov The structural similarities suggest that pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine derivatives could be investigated for similar applications.
Another potential application lies in the development of conducting polymers. nih.govnih.govoaepublish.com Polymers incorporating heterocyclic units can exhibit electrical conductivity. Polypyrrole (PPy), for example, is a well-studied conductive polymer. nih.govoaepublish.com The incorporation of the pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine moiety into a polymer backbone could potentially lead to new materials with tailored electronic properties for applications in sensors, actuators, or thermoelectric devices. nih.govoaepublish.com
Advanced Imaging Applications (e.g., PET Imaging)
The development of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of medical research, enabling non-invasive visualization of biological processes. The pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine scaffold has emerged as a promising platform for the design of novel PET tracers.
Researchers have successfully demonstrated the installation of a fluorine-18 (B77423) (¹⁸F) radioisotope, a commonly used positron emitter, onto derivatives of related pyridobenzoxazepine structures. researchgate.netscispace.com This was achieved through methods like microwave-induced fluorodenitration, a rapid process compatible with the short half-life of ¹⁸F. scispace.com The ability to introduce a fluorine atom makes these compounds viable candidates for PET imaging studies. researchgate.net For instance, ¹⁸F-labeled tracers are being developed to target specific receptors in the central nervous system, which could aid in the diagnosis and monitoring of neurological disorders. nih.gov
The synthesis of carbon-14 (B1195169) (¹⁴C) labeled dibenz[b,f] Current time information in Bangalore, IN.smolecule.comoxazepine derivatives has also been reported, indicating the feasibility of incorporating other radioisotopes for various research purposes. researchgate.net The development of such radiolabeled analogs of pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine could provide valuable tools for understanding disease pathology and for drug development.
Unexplored Chemical Space and Derivatization Opportunities
Despite the progress made, a significant portion of the chemical space around the pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine scaffold remains unexplored. There are numerous opportunities for creating novel derivatives by introducing a wide array of functional groups at various positions on the heterocyclic core.
Structure-activity relationship (SAR) studies on related compounds, such as benzo[f]pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepin-10-one derivatives, have shown that modifications to the core structure can significantly impact biological activity. nih.gov For example, the introduction of a fluorine atom was found to enhance inhibitory activity against certain biological targets. nih.gov
Future research could focus on:
Substitution at the Pyridine (B92270) Ring: Introducing various substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule.
Functionalization of the Oxazepine Ring: The nitrogen and carbon atoms of the oxazepine ring are potential sites for derivatization.
Annulation Reactions: Fusing additional rings onto the pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine framework can lead to the creation of entirely new and complex heterocyclic systems. mdpi.com
These derivatization strategies will be crucial for fine-tuning the properties of these compounds for specific applications, from medicinal chemistry to materials science.
Development of Novel Methodologies for Synthesis and Functionalization
Advancements in synthetic organic chemistry will play a pivotal role in unlocking the full potential of pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine. While several synthetic routes exist, there is a continuous need for more efficient, versatile, and environmentally friendly methods.
Recent developments in synthetic methodologies that could be applied to this scaffold include:
Flow Chemistry and Microwave-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and allow for better control over reaction conditions. researchgate.netscispace.com Microwave irradiation, for instance, has been successfully used to synthesize fused triazolo-pyrido benzoxazepines. scispace.com
Catalyst-Free Reactions: The development of reactions that proceed without the need for a catalyst is highly desirable from a green chemistry perspective. researchgate.net
Combinatorial Synthesis: Liquid-phase combinatorial synthesis approaches can be employed to rapidly generate libraries of pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine derivatives for high-throughput screening. acs.org
Novel Cyclization Strategies: Exploring new ways to construct the core oxazepine ring, such as through intramolecular cyclization of carefully designed precursors, can provide access to a wider range of derivatives. researchgate.netresearchgate.net
By developing novel synthetic and functionalization methods, chemists can more readily access a diverse array of pyrido[4,3-b] Current time information in Bangalore, IN.smolecule.comoxazepine analogs, paving the way for new discoveries and applications.
Q & A
Q. What are common synthetic strategies for pyrido[4,3-b][1,4]oxazepine derivatives?
The Pictet-Spengler cyclization is widely used to construct the fused heterocyclic core, particularly for benzoxazepine derivatives. For example, substituted pyrimido[4,5-b]-1,4-benzoxazepines are synthesized via this method using tryptophan analogs and carbonyl compounds under acidic conditions . Alternative routes include condensation reactions between 2-aminopyridines and α,β-unsaturated ketones, followed by cyclization with catalytic acid .
Q. How are structural features of this compound derivatives validated?
Characterization typically involves NMR (¹H/¹³C), HRMS, and X-ray crystallography. For instance, tert-butyl (4aS,8aR)-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate was confirmed using 2D NMR (COSY, NOESY) to resolve stereochemistry at the 4a and 8a positions . Purity (>95%) is assessed via HPLC with UV detection at 254 nm, as seen in commercial standards .
Q. What preliminary biological activities are reported for this scaffold?
Pyrido[4,3-b][1,4]oxazepines exhibit diverse activities:
- HIV-1 reverse transcriptase inhibition : Substituted benzoxazepin-6(5H)-ones show IC₅₀ values in the nanomolar range .
- Antipsychotic potential : Derivatives like dibenz(b,f)(1,4)oxazepine interact with TRPA1 receptors, suggesting CNS applications . Screening often uses enzyme inhibition assays (e.g., HIV-1 RT) and cell-based viability tests .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity in pyrido[4,3-b][1,4]oxazepines?
Q. What methodologies resolve contradictions in SAR studies for pyrido[4,3-b][1,4]oxazepines?
Discrepancies in structure-activity relationships (SAR) are addressed via:
- Meta-analysis : Comparing IC₅₀ data across analogs (e.g., substituent effects on HIV-1 RT inhibition) .
- Molecular dynamics simulations : Assessing binding stability of oxazepine derivatives with targets like urease .
- Isosteric replacements : Replacing oxygen with sulfur (thiazepines) modulates electronic properties and potency .
Q. How are computational tools applied to optimize photoelectric or electrochemical properties?
Density functional theory (DFT) calculates HOMO/LUMO gaps to predict charge transfer efficiency. For pyrido[2,3-b]pyrazine-based dyes, DEST (diradical excitation singlet-triplet gap) values correlate with photoluminescence quantum yields. For example, compound 7 (DEST = 0.23 eV) shows enhanced red emission due to extended π-conjugation .
Q. What strategies improve synthetic yields of stereoisomerically pure compounds?
- Chiral auxiliaries : tert-Butyl esters guide stereoselective cyclization in octahydropyridooxazine synthesis .
- Asymmetric catalysis : Rhodium-catalyzed hydrogenation of enamines yields enantiomerically enriched intermediates .
- Crystallization-driven purification : Diastereomeric salts (e.g., tartrate derivatives) separate enantiomers with >99% ee .
Methodological Considerations
Q. How to design experiments for evaluating urease inhibition?
- Protocol : Incubate compounds (4–7) with jack bean urease and urea substrate in phosphate buffer (pH 7.0).
- Analysis : Measure NH₃ production via indophenol method at 630 nm.
- Controls : Use thiourea (IC₅₀ = 0.5 mM) as a reference .
Q. What analytical techniques assess electrochemical DNA sensing?
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) monitor redox peaks of pyrido[2,3-b]pyrazine derivatives bound to DNA. For example, compound 4 shows a 120 mV anodic shift upon DNA intercalation, indicating strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
